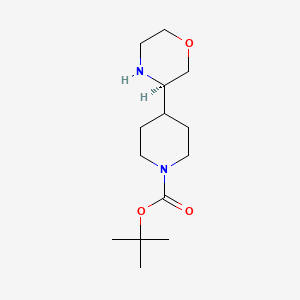
((2S,4R)-4-(3-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2S,4R)-4-(3-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)methanamine is a chiral compound with a tetrahydrofuran ring substituted with a trifluoromethylphenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4R)-4-(3-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)methanamine typically involves several steps, including the formation of the tetrahydrofuran ring, introduction of the trifluoromethylphenyl group, and the addition of the methanamine group. Common synthetic routes may involve:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions using appropriate diols and acid catalysts.
Introduction of the Trifluoromethylphenyl Group: This step often involves the use of trifluoromethylation reagents and phenyl precursors under controlled conditions.
Addition of the Methanamine Group: This can be done through reductive amination reactions using suitable amine precursors and reducing agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
((2S,4R)-4-(3-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, and amines under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
((2S,4R)-4-(3-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)methanamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ((2S,4R)-4-(3-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The tetrahydrofuran ring and methanamine group can also contribute to the compound’s overall bioactivity by influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- ((2S,4R)-4-(3-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)methanol
- ((2S,4R)-4-(3-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethanamine
- ((2S,4R)-4-(3-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)propylamine
Uniqueness
The uniqueness of ((2S,4R)-4-(3-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)methanamine lies in its specific combination of a trifluoromethylphenyl group, tetrahydrofuran ring, and methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H14F3NO |
|---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
[(2S,4R)-4-[3-(trifluoromethyl)phenyl]oxolan-2-yl]methanamine |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-2-8(4-10)9-5-11(6-16)17-7-9/h1-4,9,11H,5-7,16H2/t9-,11-/m0/s1 |
InChI Key |
SIKPUYRTHKMSEV-ONGXEEELSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@@H]1CN)C2=CC(=CC=C2)C(F)(F)F |
Canonical SMILES |
C1C(COC1CN)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


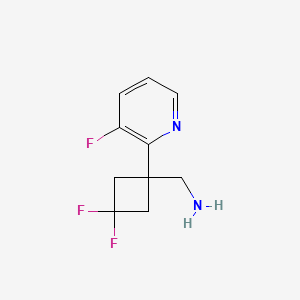
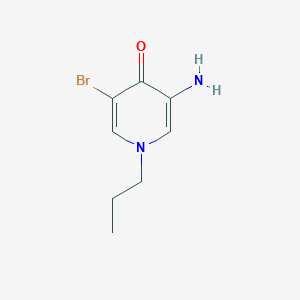
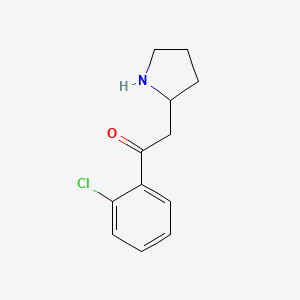

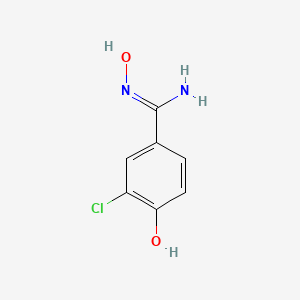
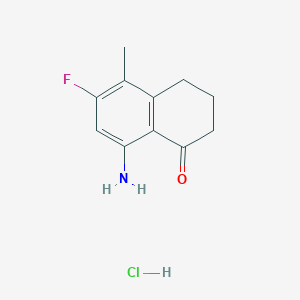
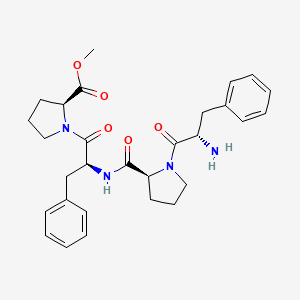
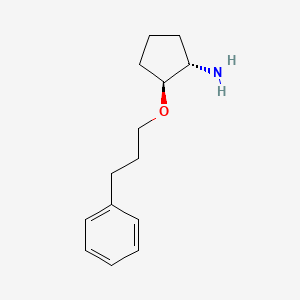
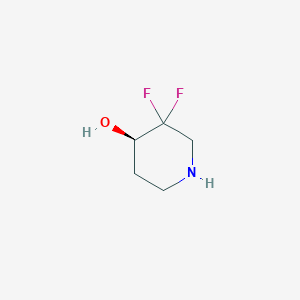
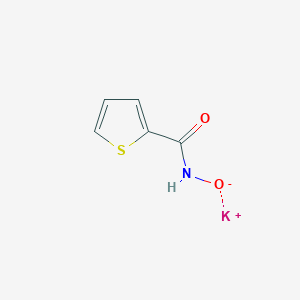
![2-Methyl-2-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid](/img/structure/B13332360.png)
![3-Bromo-4,5,7,8-tetrahydropyrazolo[1,5-d][1,4]oxazepine](/img/structure/B13332367.png)
![2-[(5-Methylhexan-2-yl)amino]butan-1-ol](/img/structure/B13332370.png)
